molecular formula C22H20FNO3 B11602905 methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11602905
M. Wt: 365.4 g/mol
InChI Key: WTMLFMOPHYNGSM-UYRXBGFRSA-N
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Description

Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a fluorobenzylidene group, a pyrrole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the benzylidene-pyrrole intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl (4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxo-1-(1-phenylethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H20FNO3/c1-14(17-7-5-4-6-8-17)24-15(2)20(22(26)27-3)19(21(24)25)13-16-9-11-18(23)12-10-16/h4-14H,1-3H3/b19-13-

InChI Key

WTMLFMOPHYNGSM-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)F)/C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)F)C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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